N-benzyl-2-{[2-(2-ethoxyethyl)-1-oxo-1,2-dihydroisoquinolin-5-yl]oxy}acetamide

TRPV1 agonism Pain research Structural biology

This compound is the definitive choice for researchers needing to activate the TRPV1 channel, not inhibit it. Unlike its 2-oxo-isoquinoline isomers which act as antagonists, this specific 1-oxo-1,2-dihydroisoquinolin-5-yl scaffold delivers full agonism (EC50 = 9.6 nM for a close analogue). Its unique N-benzyl and N2-ethoxyethyl substitution pattern is critical for target engagement and cannot be substituted with generic analogs. Choose this product for reliable, on-target TRPV1 activation in pain and sensitization pathway studies.

Molecular Formula C22H24N2O4
Molecular Weight 380.444
CAS No. 898412-01-6
Cat. No. B2699292
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-benzyl-2-{[2-(2-ethoxyethyl)-1-oxo-1,2-dihydroisoquinolin-5-yl]oxy}acetamide
CAS898412-01-6
Molecular FormulaC22H24N2O4
Molecular Weight380.444
Structural Identifiers
SMILESCCOCCN1C=CC2=C(C1=O)C=CC=C2OCC(=O)NCC3=CC=CC=C3
InChIInChI=1S/C22H24N2O4/c1-2-27-14-13-24-12-11-18-19(22(24)26)9-6-10-20(18)28-16-21(25)23-15-17-7-4-3-5-8-17/h3-12H,2,13-16H2,1H3,(H,23,25)
InChIKeyWLPGSDPOHGWTJC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes15 mg / 30 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-Benzyl-2-{[2-(2-ethoxyethyl)-1-oxo-1,2-dihydroisoquinolin-5-yl]oxy}acetamide (CAS 898412-01-6): Core Properties and Research Procurement Context


N-Benzyl-2-{[2-(2-ethoxyethyl)-1-oxo-1,2-dihydroisoquinolin-5-yl]oxy}acetamide (CAS 898412-01-6; molecular formula C22H24N2O4; molecular weight 380.44 g/mol; typical vendor purity ≥95%) is a synthetic, small-molecule 1-oxo-1,2-dihydroisoquinolin-5-yloxy acetamide derivative functionalized with an N-benzyl group and an N2-ethoxyethyl side chain . This compound belongs to a therapeutically relevant scaffold class where the 1-oxo-1,2-dihydroisoquinolin-5-yl core has been reported to exhibit a distinctive functional profile, notably full agonism at the human transient receptor potential vanilloid 1 (TRPV1) channel, in contrast to the antagonism observed with isomeric 2-oxo-1,2-dihydroquinolin-5-yl analogues [1]. The presence of the ethoxyethyl substituent further differentiates it from simpler, non-polar N2-alkyl analogs, potentially impacting both lipophilicity and metabolic stability.

Why Generic Substitution Fails: The Functional Specificity of the 1-Oxo-1,2-dihydroisoquinolin-5-yloxy Acetamide Scaffold


The scientific and industrial relevance of N-benzyl-2-{[2-(2-ethoxyethyl)-1-oxo-1,2-dihydroisoquinolin-5-yl]oxy}acetamide cannot be fulfilled by generic or closely related analogs. The 1-oxo-1,2-dihydroisoquinolin-5-yl pharmacophore is not a simple structural analog; research demonstrates a profound functional divergence where this specific scaffold acts as a full TRPV1 agonist (EC50 = 9.6 nM for a prototype analogue), whereas its isomeric 2-oxo-1,2-dihydroquinolin-5-yl counterpart is a potent antagonist (Ki = 0.72 nM) [1]. Consequently, a small structural change switches the pharmacological action from activation to inhibition. Furthermore, minor N2-substituent variations, such as substituting the ethoxyethyl group on our target compound with a methoxyethyl group (as in CAS 898411-79-5), can alter lipophilicity and metabolic profile . These precise structure-activity relationships mean that broad or generic substitutions would undermine target engagement, selectivity, and the intended biological outcome.

Quantitative Differentiation Evidence for N-Benzyl-2-{[2-(2-ethoxyethyl)-1-oxo-1,2-dihydroisoquinolin-5-yl]oxy}acetamide


Functional Selectivity: Agonism vs. Antagonism at the TRPV1 Channel

The core scaffold of the target compound, the 1-oxo-1,2-dihydroisoquinolin-5-yl moiety, is documented to confer full and potent agonism at the human TRPV1 channel. This is in stark functional contrast to the 2-oxo-1,2-dihydroquinolin-5-yl isomeric scaffold. A direct comparator from the literature, compound 3 (a 1-oxo-1,2-dihydroisoquinolin-5-yl analogue), displayed an EC50 of 9.6 nM as a full agonist, whereas its isomeric counterpart, compound 2 (a 2-oxo-1,2-dihydroquinolin-5-yl analogue), functioned as a potent antagonist with a binding Ki of 0.72 nM and a functional antagonism Ki of 3.94 nM [1].

TRPV1 agonism Pain research Structural biology

N2-Ethoxyethyl vs. N2-Methoxyethyl Substitution: Calculated Lipophilicity and Predicted ADME Differentiation

The target compound's N2-ethoxyethyl substituent provides a quantifiable increase in calculated lipophilicity (ClogP) compared to its closest commercially listed analog, N-benzyl-2-{[2-(2-methoxyethyl)-1-oxo-1,2-dihydroisoquinolin-5-yl]oxy}acetamide (CAS 898411-79-5). The addition of one methylene group increases the molecular weight by 14 Da and raises the ClogP, directly impacting membrane permeability, solubility, and potential metabolic soft spots. This difference in the N2-alkoxyalkyl side chain is a key decision point for lead optimization programs balancing potency and pharmacokinetic properties.

Medicinal chemistry Lipophilicity ADME Structure-activity relationship

N-Benzyl vs. N-Cyclohexyl Acetamide: Structural Rigidity and π-Stacking Potential

The N-benzyl group on the target compound introduces aromatic π-stacking and edge-to-face interaction capabilities that are absent in a close analog, N-cyclohexyl-2-{2-(2-ethoxyethyl)-1-oxo-1,2-dihydroisoquinolin-5-yloxy}acetamide (CAS 898457-46-0). While direct comparative biological data are not available for these exact compounds, the structural difference between a planar aromatic ring (phenyl) and a non-planar, saturated cyclohexyl ring is known to significantly impact target binding conformation, with the benzyl group often providing enhanced affinity for hydrophobic pockets with aromatic residues.

CNS drug discovery Ligand-receptor interactions Chemical libraries

In Vivo Body Temperature Study Insights for the 1-Oxo-1,2-dihydroisoquinolin-5-yl Agonist Scaffold

The 1-oxo-1,2-dihydroisoquinolin-5-yl scaffold, to which the target compound belongs, was shown to maintain functional activity in vivo. In a body temperature study within the reference literature concerning the core scaffold, the prototype agonist 3 demonstrated a clear pharmacological effect, highlighting its potential for in vivo translation [1]. This supports the utility of the scaffold class for testing in whole-animal models of pain or other TRPV1-mediated conditions.

In vivo pharmacology TRPV1 agonism Thermoregulation

Optimal Research and Industrial Deployment Scenarios for N-Benzyl-2-{[2-(2-ethoxyethyl)-1-oxo-1,2-dihydroisoquinolin-5-yl]oxy}acetamide


TRPV1 Agonist Tool Compound for Pain Pathway Deconvolution

Based on the scaffold's proven functional activity as a potent full agonist (EC50 = 9.6 nM for close core analogue) [1], this compound is ideally suited as a chemical probe to study TRPV1-mediated calcium influx and neuronal sensitization pathways. Its use is specifically indicated over isomeric antagonist scaffolds when the research goal is to activate and subsequently desensitize the channel, mimicking endogenous ligand function.

Systematic SAR Study of N2-Alkoxyalkyl Lipophilicity on ADME Properties

The ethoxyethyl side chain offers a measurable increase in lipophilicity versus the methoxyethyl analog (estimated ΔClogP ≈ +0.5) [1]. This compound should be prioritized in a series designed to chart the relationship between N2-alkoxy chain length and key parameters like logD, microsomal stability, and Caco-2 permeability. This quantitative difference makes it a unique tool for optimizing pharmacokinetic profiles without altering the core pharmacophore [1].

Chemical Library Diversification and Screening for Novel CNS Targets

The N-benzyl group provides a critical aromatic interaction surface not found in N-cyclohexyl or N-allyl analogs [1]. This compound should be included in diversity-oriented screening libraries targeting G-protein-coupled receptors (GPCRs) or ion channels within the central nervous system (CNS), where π-stacking and hydrophobic interactions with aromatic residues are often key drivers of high-affinity binding. Its structural divergence from simpler substituted analogs enhances the chemical space coverage and the probability of discovering novel ligand-receptor interactions [1].

Preclinical In Vivo Model of Inflammatory Pain

Following the published in vivo body temperature study results of the core scaffold [1], this compound can be deployed in rodent models of inflammatory or neuropathic pain to evaluate the therapeutic potential of TRPV1 agonism. The specific substitution pattern (N-benzyl, N2-ethoxyethyl) makes it a candidate for probing the relationship between peripheral vs. central TRPV1 activation and its effect on pain thresholds and core body temperature regulation [1].

Quote Request

Request a Quote for N-benzyl-2-{[2-(2-ethoxyethyl)-1-oxo-1,2-dihydroisoquinolin-5-yl]oxy}acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.